molecular formula C10H12FNO2 B8633280 ethyl N-(4-fluorophenyl)glycine

ethyl N-(4-fluorophenyl)glycine

Cat. No. B8633280
M. Wt: 197.21 g/mol
InChI Key: FKDMGRLWYRJOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09221805B2

Procedure details

To a solution of 21.3 g (108 mmole) of ethyl N-(4-fluorophenyl)glycine in THF (100 mL) under nitrogen was added LiOH (5.44 g (130 mmol) monohydrate in 25 mL water. After 15 h the mixture was concentrated to half the volume and acidified to pH 3 with HCl. The precipitated solid was collected and washed with water (100 mL) to afford the title compound.
Quantity
21.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
monohydrate
Quantity
5.44 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:3]([C:8]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=1)[CH2:4][C:5]([OH:7])=[O:6])C.[Li+].[OH-]>C1COCC1.O>[F:14][C:11]1[CH:10]=[CH:9][C:8]([NH:3][CH2:4][C:5]([OH:7])=[O:6])=[CH:13][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
21.3 g
Type
reactant
Smiles
C(C)N(CC(=O)O)C1=CC=C(C=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[OH-]
Name
monohydrate
Quantity
5.44 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 15 h the mixture was concentrated to half the volume
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The precipitated solid was collected
WASH
Type
WASH
Details
washed with water (100 mL)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)NCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.